molecular formula C13H15ClN2O2S B12475618 butyl [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate

butyl [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B12475618
M. Wt: 298.79 g/mol
InChI Key: DPGRTLVBGSYPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The sulfanyl group is introduced by reacting the chlorinated benzimidazole with a thiol compound, such as thioglycolic acid.

    Esterification: Finally, the butyl ester is formed by esterifying the carboxylic acid group with butanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Butyl 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Mechanism of Action

The mechanism of action of butyl 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The chloro and sulfanyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl ester group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. The chloro and sulfanyl groups contribute to its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15ClN2O2S

Molecular Weight

298.79 g/mol

IUPAC Name

butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C13H15ClN2O2S/c1-2-3-6-18-12(17)8-19-13-15-10-5-4-9(14)7-11(10)16-13/h4-5,7H,2-3,6,8H2,1H3,(H,15,16)

InChI Key

DPGRTLVBGSYPNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=NC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.